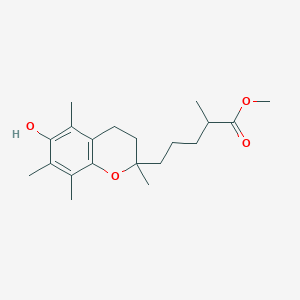
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is a compound that has garnered interest due to its unique chemical structure and potential applications. This compound is a derivative of chroman, a bicyclic organic compound, and is known for its antioxidant properties. It is often studied for its potential benefits in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate typically involves the esterification of 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same.
Chemical Reactions Analysis
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation.
Substitution: The hydroxyl group in the chroman ring can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of chroman derivatives and their potential as antioxidants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress.
Mechanism of Action
The mechanism of action of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate primarily involves its antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This activity is attributed to the hydroxyl group in the chroman ring, which plays a crucial role in scavenging reactive oxygen species.
Comparison with Similar Compounds
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is unique due to its specific structure and functional groups. Similar compounds include:
Tocopherols: These are also chroman derivatives with antioxidant properties, commonly found in vitamin E.
Chromanol derivatives: These compounds share a similar core structure but differ in their side chains and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is a compound derived from the soft coral Sinularia arborea. This compound is structurally related to α-tocopherol (vitamin E) and has garnered attention for its potential biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic effects based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound exhibits a complex structure characterized by a chroman ring with multiple methyl groups and a hydroxyl group that contribute to its biological activities.
Antioxidant Activity
One of the most significant biological activities of this compound is its ability to inhibit the generation of superoxide anions in human neutrophils. This activity was demonstrated in a study where the compound effectively reduced oxidative stress markers, suggesting its potential use in managing oxidative stress-related conditions .
Table 1: Antioxidant Activity Comparison
| Compound Name | Source | Superoxide Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Sinularia arborea | 70% | |
| α-Tocopherol | Various | 65% | |
| Trolox | Synthetic | 60% |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Such modulation could be beneficial in conditions characterized by chronic inflammation .
Cytotoxic Effects
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound exhibited significant growth inhibition against several tumor cell lines. The IC50 values indicate its potential as an anticancer agent.
Table 2: Cytotoxicity Data
Case Studies and Research Findings
- Isolation and Characterization : The compound was isolated from Sinularia arborea, and its structure was elucidated using spectroscopic methods. The study highlighted its significant inhibitory effect on superoxide production by human neutrophils .
- Comparative Analysis : In comparative studies with other antioxidants such as α-tocopherol and Trolox, this compound showed superior antioxidant properties .
- Mechanistic Insights : Further investigations into the mechanisms of action revealed that this compound might influence signaling pathways related to oxidative stress and inflammation .
Properties
CAS No. |
7047-69-0 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoate |
InChI |
InChI=1S/C20H30O4/c1-12(19(22)23-6)8-7-10-20(5)11-9-16-15(4)17(21)13(2)14(3)18(16)24-20/h12,21H,7-11H2,1-6H3 |
InChI Key |
IVNBWLOUAJYGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)OC)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















